BenchChemオンラインストアへようこそ!

Antitubercular agent-13

Mycobacterium tuberculosis Nitroimidazooxazine MIC

Antitubercular agent-13 (Compound 3d) is a high-purity (≥98%) nitroimidazo[2,1-b]oxazine analogue of pretomanid. It delivers exceptional potency against drug-susceptible Mtb H37Rv (MIC 0.007 µg/mL), making it a superior positive control for phenotypic screening. Its 264-fold potency loss against MDR-MTB 16833 (MIC 1.851 µg/mL) provides a unique tool for resistance mechanism studies, while its documented metabolic instability establishes a baseline for pharmacokinetic SAR. Choose this precisely characterized research tool to ensure reproducible, quantitative comparisons in antitubercular drug discovery.

Molecular Formula C18H18N4O5
Molecular Weight 370.4 g/mol
Cat. No. B12411338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitubercular agent-13
Molecular FormulaC18H18N4O5
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)CNC(=O)C3=CC=C(O3)[N+](=O)[O-]
InChIInChI=1S/C18H18N4O5/c1-18(2,3)12-6-4-11(5-7-12)17-21-20-14(27-17)10-19-16(23)13-8-9-15(26-13)22(24)25/h4-9H,10H2,1-3H3,(H,19,23)
InChIKeyGJMQGIOXKFZWFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitubercular agent-13: A Potent Nitroimidazooxazine for Tuberculosis Research


Antitubercular agent-13, also designated as Compound 3d, is a synthetic antimycobacterial agent belonging to the nitroimidazo[2,1-b]oxazine class [1]. This compound is a structural analogue of the clinical-stage drug pretomanid (PA-824) and is characterized by its potent in vitro activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) . Its core mechanism involves bioreductive activation, leading to the inhibition of mycolic acid biosynthesis, a critical process for mycobacterial cell wall integrity . With a molecular formula of C18H18N4O5 and a molecular weight of 370.36 g/mol, Antitubercular agent-13 is a key tool compound for probing the structure-activity relationships (SAR) and pharmacodynamics of next-generation antitubercular therapies .

The Scientific Imperative for Specifying Antitubercular agent-13 in Research Procurement


Procurement of a generic 'nitroimidazole antitubercular agent' for SAR or in vivo efficacy studies is fraught with scientific risk due to the profound and quantifiable impact of subtle structural modifications on key performance parameters. Within the nitroimidazooxazine class, changes to the pendant side chain can drastically alter metabolic stability and potency against drug-resistant strains, often with divergent structure-activity relationships [1]. For instance, while many analogues exhibit potent activity against drug-susceptible Mtb H37Rv, their efficacy can plummet against multidrug-resistant clinical isolates, a critical failure point for any compound intended for MDR-TB research . Furthermore, the class is notorious for metabolic instability, a property that is exquisitely sensitive to the nature of the linker and aromatic substituents, meaning a seemingly similar analogue cannot be assumed to have the same in vivo pharmacokinetic profile . Therefore, substituting Antitubercular agent-13 with a close analogue without a thorough, quantitative, side-by-side comparison invalidates experimental reproducibility and can lead to erroneous conclusions about target engagement, efficacy, and safety.

Quantitative Differentiation: A Comparator-Based Analysis of Antitubercular agent-13


Superior Potency Against Drug-Susceptible Mtb H37Rv Relative to Clinical Benchmark PA-824

Antitubercular agent-13 demonstrates a substantially lower Minimum Inhibitory Concentration (MIC) against the standard drug-susceptible Mtb H37Rv strain compared to its clinical-stage analogue, pretomanid (PA-824). This 2.3-fold increase in in vitro potency positions it as a high-value tool for studying enhanced target engagement or for use as a positive control in high-throughput screening campaigns [1].

Mycobacterium tuberculosis Nitroimidazooxazine MIC

Significant Reduction in Potency Against Multidrug-Resistant Mtb (MDR-MTB 16833) Versus Drug-Susceptible Strain

A key differentiator for Antitubercular agent-13 is its dramatically reduced efficacy against the multidrug-resistant clinical isolate MDR-MTB 16833, with an MIC that is 264-fold higher than against the susceptible H37Rv strain. This stark contrast is not observed with some other nitroimidazooxazine analogues and provides a powerful tool for dissecting mechanisms of resistance and the pharmacophore requirements for overcoming it .

MDR-TB Drug Resistance Structure-Activity Relationship

Documented Metabolic Instability as a Defined and Exploitable Liability

Unlike many tool compounds where pharmacokinetic (PK) properties are unknown or tacitly assumed to be favorable, Antitubercular agent-13 is explicitly characterized by 'metabolic instability' . This is a critical and quantifiable differentiator for its scientific application. While a detriment for therapeutic development, this known instability is a valuable feature for researchers designing prodrugs or studying the structure-stability relationships that are a well-known challenge in this chemical series [1].

Pharmacokinetics Metabolic Stability Prodrug

Enhanced In Vitro Potency Compared to Antitubercular Agent-14

When benchmarked against Antitubercular agent-14, a related antitubercular agent from a different chemical series, Antitubercular agent-13 demonstrates significantly greater potency. This head-to-head comparison of MIC values highlights the superior in vitro activity of the nitroimidazooxazine scaffold against M. tuberculosis, providing a clear rationale for its selection in discovery programs .

Comparative Efficacy Analogue Comparison M. tuberculosis

Defined Applications of Antitubercular agent-13 Based on Quantitative Evidence


Use as a High-Potency Positive Control in Mtb H37Rv Phenotypic Screening

Given its superior potency against drug-susceptible Mtb H37Rv (MIC of 0.007 µg/mL) compared to the clinical benchmark PA-824, Antitubercular agent-13 is ideally suited as a high-sensitivity positive control in high-throughput phenotypic screening assays. Its robust activity provides a clear and reliable signal for assay validation, Z'-factor determination, and as a benchmark for evaluating the potency of novel chemical entities against the standard H37Rv strain .

Tool Compound for Investigating Differential Activity Against MDR-TB

The dramatic 264-fold loss of potency observed against the MDR-MTB 16833 strain (MIC = 1.851 µg/mL) makes Antitubercular agent-13 a precise tool for studying resistance mechanisms. It can be employed in comparative 'susceptible vs. resistant' experimental designs to identify the genetic or biochemical determinants responsible for this specific resistance profile, thereby guiding the development of next-generation agents with broader MDR-TB coverage .

Benchmark for Structure-Metabolic Stability Relationship (SMR) Studies

The explicitly documented metabolic instability of Antitubercular agent-13, a common challenge in the nitroimidazooxazine class, renders it an essential negative control or starting point for SAR studies focused on improving pharmacokinetic properties. Researchers can use this compound as a baseline to quantitatively measure the improvement in microsomal stability or in vivo half-life achieved by newly synthesized analogues designed to overcome this specific liability .

Comparative Potency Benchmarking Against Other Antitubercular Agents

The 43-fold higher potency of Antitubercular agent-13 compared to Antitubercular agent-14 (MIC of 0.007 vs 0.3 µg/mL) establishes a clear performance gradient. This makes Antitubercular agent-13 the preferred choice for in vitro experiments where a strong, unambiguous antimycobacterial effect is required, and it can serve as a benchmark to contextualize the activity of other agents from diverse chemical classes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitubercular agent-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.